8-(2-chloro-4-fluorobenzoyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2-chloro-4-fluorobenzoyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane is a complex organic compound that features a unique bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. The presence of both imidazole and azabicyclo[3.2.1]octane moieties in its structure makes it an interesting subject for chemical research.
Preparation Methods
The synthesis of 8-(2-chloro-4-fluorobenzoyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multi-step reactions. The synthetic route often starts with the preparation of the imidazole derivative, followed by the introduction of the azabicyclo[3.2.1]octane moiety. The final step usually involves the acylation with 2-chloro-4-fluorobenzoyl chloride under controlled conditions. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using specific catalysts or solvents .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium carbonate.
Coupling Reactions: It can undergo coupling reactions with aryl halides in the presence of palladium catalysts
Scientific Research Applications
8-(2-chloro-4-fluorobenzoyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, while the azabicyclo[3.2.1]octane moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other imidazole derivatives and azabicyclo[3.2.1]octane analogs. Compared to these compounds, 8-(2-chloro-4-fluorobenzoyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane is unique due to the presence of both functional groups in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions .
Properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O/c18-16-7-11(19)1-4-15(16)17(23)22-12-2-3-13(22)9-14(8-12)21-6-5-20-10-21/h1,4-7,10,12-14H,2-3,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNUYBNKRJAYDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=C(C=C(C=C3)F)Cl)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.